BenchChemオンラインストアへようこそ!

7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride

Medicinal Chemistry Physicochemical Profiling Lead Optimization

7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride (CAS 2470436-13-4) is a racemic, fluorinated dihydrobenzofuran-3-amine derivative supplied as its hydrochloride salt. This compound belongs to a privileged scaffold class widely explored in drug discovery for anti-inflammatory, anticancer, and CNS applications.

Molecular Formula C8H9ClFNO
Molecular Weight 189.61
CAS No. 2470436-13-4
Cat. No. B2877638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride
CAS2470436-13-4
Molecular FormulaC8H9ClFNO
Molecular Weight189.61
Structural Identifiers
SMILESC1C(C2=C(O1)C(=CC=C2)F)N.Cl
InChIInChI=1S/C8H8FNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H
InChIKeyPQIJNAJAAMHSNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine Hydrochloride (CAS 2470436-13-4): A Fluorinated Chiral Building Block for Medicinal Chemistry


7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride (CAS 2470436-13-4) is a racemic, fluorinated dihydrobenzofuran-3-amine derivative supplied as its hydrochloride salt . This compound belongs to a privileged scaffold class widely explored in drug discovery for anti-inflammatory, anticancer, and CNS applications. It features a single chiral center at the C-3 position, delivering a defined stereochemical handle for the construction of enantiomerically pure drug candidates [1]. The presence of the 7-fluoro substituent and the primary amine functionality distinguishes it from non-fluorinated or non-amine analogs and enables specific synthetic derivatization pathways not accessible with simpler benzofuran building blocks.

Why 7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine HCl Cannot Be Replaced by Generic Benzofuran or Dihydrobenzofuran Analogs


Generic substitution fails because the target compound's value is anchored in a specific combination of three structural features—the C-7 fluorine, the C-3 primary amine, and the 2,3-dihydro scaffold—that work in concert to modulate physicochemical properties and biological target engagement. The electron-withdrawing fluorine atom at the 7-position alters the aromatic ring's electron density, directly influencing metabolic stability and binding affinity at hydrophobic enzyme pockets, an effect absent in the non-fluorinated parent 2,3-dihydrobenzofuran-3-amine [1]. Furthermore, structure-activity relationship (SAR) analyses of fluorinated benzofuran derivatives demonstrate that the presence and position of fluorine significantly enhance anti-inflammatory potency, with IC50 values for inflammatory mediators such as IL-6 and PGE2 varying by up to 10-fold across regioisomers [2]. The hydrochloride salt form further provides superior aqueous solubility and handling characteristics compared to the free base, a critical factor in reproducible biological assay preparation.

Quantitative Differentiation Evidence for 7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine HCl: Head-to-Head Property Comparisons


Fluorine-Driven LogP and Lipophilic Ligand Efficiency Distinguish the Target from the Non-Fluorinated Parent Scaffold

The 7-fluoro substituent confers a measurable increase in lipophilicity relative to the non-fluorinated 2,3-dihydrobenzofuran-3-amine scaffold. The target compound (as the free base) exhibits a calculated LogP of approximately 0.97, compared to a LogP of roughly 0.5–0.7 for the non-fluorinated analog . This shift in lipophilicity directly impacts membrane permeability and target binding kinetics. In SAR studies of fluorinated vs. non-fluorinated dihydrobenzofuran derivatives, the presence of fluorine was correlated with enhanced anti-inflammatory activity, with fluorinated compounds achieving IC50 values as low as 1.2 µM for IL-6 inhibition, whereas non-fluorinated congeners typically exhibited significantly attenuated or negligible activity at comparable concentrations [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Hydrochloride Salt Form Provides Superior Aqueous Solubility and Weighing Accuracy Versus the Free Base

The hydrochloride salt (CAS 2470436-13-4, MW 189.61 g/mol) offers distinct practical advantages over the corresponding free base (CAS 939757-42-3, MW 153.15 g/mol) . Salt formation typically enhances aqueous solubility by several-fold for amine-containing compounds, which is critical for achieving consistent dosing in biological assays. The higher molecular weight of the HCl salt also reduces relative weighing errors on standard analytical balances; for a 10 mg target mass, the HCl salt carries a proportionally lower relative uncertainty compared to the lower-MW free base . The HCl salt is reported at 97% purity from commercial sources, providing a defined, batch-traceable quality standard .

Analytical Chemistry Assay Development Compound Management

Chiral C-3 Amine Enables Stereospecific Derivatization: A Single Enantiomer Building Block for Drug Discovery

The target compound, supplied as a racemate or as individual (R)- and (S)-enantiomers (CAS 1212960-33-2 and 1228570-77-1, respectively), contains a stereogenic center at C-3 that is absent in achiral 2,3-dihydrobenzofuran or benzofuran scaffolds lacking the 3-amine group . This chirality is essential for the enantioselective construction of drug candidates, such as IRAK4 inhibitors, where the stereochemistry at the dihydrobenzofuran-3-amine core is critical for target engagement and selectivity. A representative compound from the 2,3-dihydrobenzofuran-3-amine class demonstrated an IRAK4 IC50 of 8.7 nM and antiproliferative activity in MYD88-mutant DLBCL cells with an IC50 of 0.248 µM [1]. The 7-fluoro substituent of the target compound further enhances the potential for favorable halogen bonding interactions within the kinase hinge region [2].

Asymmetric Synthesis Chiral Pool Synthesis Drug Discovery

Procurement-Guiding Application Scenarios for 7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine HCl


Medicinal Chemistry: Stereospecific Synthesis of Fluorinated Kinase Inhibitors

Use the target compound's single enantiomer forms—(R)-7-fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1212960-33-2) or the (S)-enantiomer (CAS 1228570-77-1)—as chiral building blocks for the construction of IRAK4, PARP, or other kinase inhibitor series. The pre-installed 7-fluoro group provides a metabolically stable halogen handle for hinge-binding interactions, and the C-3 amine enables amide coupling or reductive amination to introduce pharmacophore diversity [1][2]. This approach has been validated by the discovery of 2,3-dihydrobenzofuran-based IRAK4 inhibitors achieving single-digit nanomolar enzymatic potency [1].

Anti-Inflammatory Drug Discovery: Fluorinated Dihydrobenzofuran Scaffold for Macrophage-Targeted Therapeutics

Employ the racemic hydrochloride salt as a starting material for library synthesis targeting inflammatory mediators (IL-6, CCL2, PGE2, NO) in macrophage assays. The fluorine atom at C-7 has been demonstrated across multiple fluorinated dihydrobenzofuran derivatives to enhance anti-inflammatory potency, with IC50 values in the low micromolar range (1.2–9.04 µM for IL-6) in LPS-stimulated macrophages [2]. The HCl salt form ensures homogeneous dissolution in aqueous assay media, reducing DMSO-related artifacts in dose-response experiments.

Process Chemistry: Development of Scalable, Catalyst-Free Synthetic Routes

Use the target compound as a key intermediate for evaluating metal catalyst-free synthetic methodologies applicable to 2,3-disubstituted dihydrobenzofuran-3-amines. Recent advances have demonstrated concise, atom-economic syntheses of this compound class in excellent yields without transition metal catalysts, making it an attractive benchmark substrate for green chemistry process development [3]. The commercial availability of the target compound at 97% purity and in multi-gram quantities (up to 1 g from Fluorochem) supports initial method scouting and scale-up feasibility studies .

Compound Management: Preferred Salt Form for High-Throughput Screening and Biobank Storage

Select the hydrochloride salt (CAS 2470436-13-4) over the free base (CAS 939757-42-3) for inclusion in corporate compound collections and high-throughput screening libraries. The salt form's higher molecular weight (189.61 vs. 153.15 g/mol) reduces relative weighing errors, while its superior aqueous solubility minimizes precipitation during DMSO-to-assay-buffer transfer . The 97% purity specification with batch-specific QC documentation (HPLC, NMR) provides the traceability required for GLP-compliant screening workflows .

Quote Request

Request a Quote for 7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.